molecular formula C10H10N2O3 B2748811 (2E)-N-methyl-3-(2-nitrophenyl)acrylamide CAS No. 600122-64-3

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Cat. No.: B2748811
CAS No.: 600122-64-3
M. Wt: 206.201
InChI Key: BJQGXGXCPQAIAU-VOTSOKGWSA-N
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Description

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a nitrophenyl group attached to the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide typically involves the reaction of N-methylacrylamide with 2-nitrobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (2E)-N-methyl-3-(2-aminophenyl)acrylamide.

    Substitution: Formation of substituted acrylamides depending on the nucleophile used.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

Scientific Research Applications

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo polymerization reactions.

    Biological Studies: It is used in biochemical research to study enzyme interactions and as a probe in various biological assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with cellular receptors, leading to therapeutic effects. The nitrophenyl group plays a crucial role in its activity, as it can undergo various chemical transformations that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-methyl-3-(3-nitrophenyl)acrylamide
  • (2E)-N-methyl-3-(4-nitrophenyl)acrylamide
  • (2E)-N-methyl-3-(2-chlorophenyl)acrylamide

Uniqueness

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The ortho position of the nitro group can lead to different steric and electronic effects compared to meta or para positions, making it distinct in its chemical behavior and applications.

Properties

IUPAC Name

(E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-10(13)7-6-8-4-2-3-5-9(8)12(14)15/h2-7H,1H3,(H,11,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGXGXCPQAIAU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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